3-bromo-N-(3-methylphenyl)propanamide
Description
3-Bromo-N-(3-methylphenyl)propanamide is a brominated propanamide derivative characterized by a 3-methylphenyl (m-tolyl) substituent on the amide nitrogen and a bromine atom at the β-position of the propanamide chain. Its synthesis typically involves the reaction of 3-bromopropanoyl chloride with 3-methylaniline in a basic aqueous medium (e.g., 10% Na₂CO₃), followed by precipitation and purification . This compound serves as a versatile electrophilic intermediate in organic synthesis, particularly in the formation of heterocyclic systems like 1,3,4-oxadiazoles and thiazoles through nucleophilic substitution or cyclocondensation reactions .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-bromo-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12BrNO/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
FSPRGKGYPOBKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected 3-Bromo-N-arylpropanamides
Key Observations :
- Positional Isomerism : The 3-methylphenyl and 4-methylphenyl isomers exhibit identical molecular weights but differ in solubility and reactivity due to steric and electronic effects .
- Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., 4-bromo, 4-chloro) enhance electrophilicity at the amide carbonyl, facilitating nucleophilic attacks .
- Steric Effects : Ortho-substituted derivatives (e.g., 2,5-dimethylphenyl) show higher melting points due to reduced molecular symmetry and increased crystal lattice stability .
Comparison with Heterocyclic Derivatives
3-Bromo-N-(3-methylphenyl)propanamide is structurally distinct from propanamides bearing heterocyclic substituents. These derivatives often exhibit unique pharmacological profiles:
Table 2: Heterocyclic 3-Bromo-N-substituted Propanamides
Key Observations :
- Thiazole Derivatives : These compounds (e.g., 3a, 3b) are pivotal in synthesizing 1,3,4-oxadiazoles, which show antidiabetic and antimicrobial activities .
- Pharmacological Potential: Indenyl-methoxy derivatives (e.g., 11a) demonstrate high yields (93–99%) and affinity for opioid receptors, highlighting their therapeutic relevance .
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